5β-Hydroxy-tetrahydro Canrenone
Description
Properties
Molecular Formula |
C₂₂H₃₂O₄ |
|---|---|
Molecular Weight |
360.49 |
Synonyms |
(17α)-5β,17β-Dihydroxy-3-oxo-pregnane-21-carboxylic Acid γ-Lactone; Drospirenone 5-β-Hydroxy Impurity; |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways and Metabolic Transformations of 5β Hydroxy Tetrahydro Canrenone
Precursor Identification and Enzymatic Derivation from Canrenone (B1668266) and Related Steroids
Key Enzymes Involved in the Formation of 5β-Hydroxy-tetrahydro Canrenone (e.g., Aldo-keto Reductases)
The reduction of the A-ring of canrenone is a critical step leading to the formation of tetrahydro canrenone derivatives. This reaction is catalyzed by enzymes belonging to the aldo-keto reductase (AKR) superfamily. nih.govnih.gov These enzymes are responsible for the reduction of the double bond between carbons 4 and 5, and the reduction of the 3-keto group of the steroid nucleus. Specifically, the formation of the 5β-epimer involves a 5β-reductase, followed by the action of a 3α-hydroxysteroid dehydrogenase, which are types of aldo-keto reductases. These enzymes utilize NADPH as a cofactor to transfer a hydride ion to the steroid substrate. nih.govnih.gov
Steroidal Precursors and Intermediate Metabolites in its Formation (e.g., Canrenone, 3-keto-Δ4 steroids)
The primary precursor for 5β-Hydroxy-tetrahydro canrenone is canrenone . Canrenone itself is a major metabolite of spironolactone (B1682167) and potassium canrenoate (B1263433). patsnap.comnih.gov The metabolic pathway proceeds through the reduction of the Δ4-3-keto group of canrenone. This process first involves the formation of dihydrocanrenone intermediates, which are then further reduced to the tetrahydro level. The stereochemistry of this reduction determines whether the A/B ring junction is cis (5β) or trans (5α). For 5β-Hydroxy-tetrahydro canrenone, the initial step is the 5β-reduction of canrenone.
Subsequent Metabolic Fates and Conjugation Processes of 5β-Hydroxy-tetrahydro Canrenone
Following its formation, 5β-Hydroxy-tetrahydro canrenone undergoes further metabolic transformations, primarily through Phase I and Phase II reactions, to facilitate its elimination from the body. drughunter.comwikipedia.org
Phase I Metabolic Pathways (e.g., Further Hydroxylation, Oxidation, Reduction)
Phase I metabolism of 5β-Hydroxy-tetrahydro canrenone involves the introduction or exposure of functional groups. drughunter.com This can include further hydroxylation at various positions on the steroid nucleus, catalyzed by cytochrome P450 enzymes. nih.gov While specific data on the further hydroxylation of 5β-Hydroxy-tetrahydro canrenone is limited, it is known that canrenone itself can be hydroxylated at several positions, such as 6β, 9α, 11α, and 12β. nih.govnih.govgoogle.com It is plausible that its reduced metabolite, 5β-Hydroxy-tetrahydro canrenone, could also be a substrate for these or similar hydroxylases. Oxidation of the newly introduced hydroxyl group to a ketone is also a possible metabolic step.
Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. wikipedia.org
Glucuronidation: The hydroxyl group of 5β-Hydroxy-tetrahydro canrenone is a prime target for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to the hydroxyl group. hyphadiscovery.comyoutube.com The resulting glucuronide conjugate is significantly more water-soluble and can be readily excreted in urine and/or bile. Canrenone itself and its other hydroxylated metabolites are known to undergo glucuronidation. nih.govnih.gov For instance, canrenoate, a related compound, forms an ester glucuronide. nih.gov Spironolactone and canrenone have been shown to be competitive inhibitors of UGT2B7-catalyzed aldosterone (B195564) 18β-glucuronidation. nih.gov
Sulfation: Sulfation is another important Phase II conjugation pathway for steroids. hyphadiscovery.com This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 5β-Hydroxy-tetrahydro canrenone, a reaction catalyzed by sulfotransferases (SULTs). hyphadiscovery.com The resulting sulfate (B86663) conjugate is also highly water-soluble and readily excreted.
Tissue and Subcellular Localization of Enzymes Metabolizing 5β-Hydroxy-tetrahydro Canrenone and its Precursors
The enzymes responsible for the metabolism of canrenone and its derivatives, including the formation and subsequent transformation of 5β-Hydroxy-tetrahydro canrenone, are predominantly located in the liver. nih.govresearchgate.net However, metabolic activity is also present in other tissues.
Liver: The liver is the primary site of canrenone metabolism. nih.govpatsnap.com Both microsomal and cytosolic fractions of liver cells contain the necessary enzymes. nih.gov Aldo-keto reductases involved in the formation of tetrahydro derivatives are found in the cytosol, while cytochrome P450 enzymes responsible for hydroxylation are located in the endoplasmic reticulum (microsomes). nih.govresearchgate.net UGTs and SULTs are also abundant in the liver, primarily in the endoplasmic reticulum and cytosol, respectively. hyphadiscovery.comresearchgate.net
Kidney: The kidney is another significant site for the metabolism of canrenone and its precursors. taylorfrancis.comnih.gov Both microsomal and cytosolic fractions of kidney cells exhibit enzymatic activity for steroid metabolism. nih.gov Given that the kidney is a major target organ for the pharmacological effects of spironolactone and its metabolites, local metabolism may play a crucial role. taylorfrancis.comnih.gov
Other Tissues: Metabolic activity has also been detected in other tissues such as the adrenal glands and testes, primarily in the cytosolic fractions. nih.gov The subcellular localization of these enzymes within different tissues ensures the efficient biotransformation of canrenone and its metabolites. researchgate.netmdpi.com
Below is a summary of the key enzymes and their primary locations:
| Enzyme Family | Primary Subcellular Location | Primary Tissue Location | Metabolic Role |
| Aldo-keto Reductases | Cytosol nih.govresearchgate.net | Liver, Kidney nih.govnih.gov | Formation of tetrahydro metabolites |
| Cytochrome P450s | Endoplasmic Reticulum (Microsomes) nih.govresearchgate.net | Liver nih.gov | Hydroxylation |
| UDP-glucuronosyltransferases | Endoplasmic Reticulum hyphadiscovery.com | Liver hyphadiscovery.com | Glucuronidation |
| Sulfotransferases | Cytosol hyphadiscovery.com | Liver hyphadiscovery.com | Sulfation |
Hepatic Metabolism and Extrahepatic Contributions
The liver is the central organ for the metabolism of canrenone and its parent compounds. tandfonline.com In vitro studies using rat liver preparations have demonstrated that canrenone undergoes significant biotransformation. nih.govtandfonline.com A crucial metabolic pathway is the 3-oxo-Δ⁴-reduction of canrenone. nih.govtandfonline.com This reaction leads to the formation of 3α-hydroxy-5β-spirolactones, a class of compounds that includes 5β-Hydroxy-tetrahydro Canrenone. nih.govtandfonline.com The creation of this metabolite involves the reduction of the double bond in the A-ring of the steroid nucleus, resulting in the "tetrahydro" structure, and the subsequent reduction of the ketone group at position 3 to a hydroxyl group.
Microsomal and Cytosolic Enzyme Systems
The formation of 5β-Hydroxy-tetrahydro Canrenone and related compounds is dependent on the coordinated action of enzyme systems located in different subcellular compartments, namely the microsomes and the cytosol.
Cytosolic Systems: The critical step of 3-oxo-Δ⁴-reduction that leads to the formation of 3α-hydroxy-5β-spirolactones is a reductive pathway. nih.govtandfonline.com Such reductions are often catalyzed by enzymes located in the cell's cytosol. The conversion of the 3-keto group to a 3-hydroxy group, a key feature of 5β-Hydroxy-tetrahydro Canrenone, is typically carried out by cytosolic keto-reductases. While the specific enzymes for canrenone reduction have not been fully characterized, the formation of these reduced metabolites in liver homogenates points to the essential role of cytosolic enzyme systems. tandfonline.comnih.gov The interaction of canrenone with progesterone (B1679170) receptors in uterine cytosol further demonstrates the activity of canrenone within this cellular compartment in extrahepatic tissues. nih.gov
Mechanistic Investigations of 5β Hydroxy Tetrahydro Canrenone S Biological Activities
Molecular Interactions and Receptor Binding Studies (Preclinical and In Vitro Models)
Direct receptor binding assays and molecular interaction studies for 5β-Hydroxy-tetrahydro canrenone (B1668266) are not available in the current scientific literature. However, based on the known interactions of canrenone, we can hypothesize its potential binding profile.
Affinity and Specificity with Steroid Hormone Receptors (e.g., Mineralocorticoid, Progesterone)
Canrenone is a well-established antagonist of the mineralocorticoid receptor (MR), competing with aldosterone (B195564) and thereby blocking its effects. nih.gov It is plausible that 5β-Hydroxy-tetrahydro canrenone, as a derivative, may retain some affinity for the MR. The introduction of a hydroxyl group at the 5β position and the reduction of the A-ring could, however, significantly alter its binding affinity and specificity compared to canrenone. Structural modifications are known to impact ligand-receptor interactions profoundly.
Furthermore, canrenone has been shown to interact with the progesterone (B1679170) receptor (PR). Studies have indicated that canrenone can bind to the PR, although its affinity and the functional consequences of this binding are less characterized than its MR antagonism. The structural changes in 5β-Hydroxy-tetrahydro canrenone would likely influence its interaction with the PR as well, potentially altering its binding affinity and whether it acts as an agonist or antagonist.
Table 1: Postulated Receptor Binding Profile of 5β-Hydroxy-tetrahydro canrenone (Hypothetical)
| Receptor | Predicted Interaction | Basis for Hypothesis |
| Mineralocorticoid Receptor (MR) | Possible antagonist or partial agonist | Based on the known MR antagonism of the parent compound, canrenone. nih.gov |
| Progesterone Receptor (PR) | Possible interaction (agonist or antagonist) | Based on the known interaction of canrenone with the PR. |
Interactions with Other Nuclear Receptors and Transcription Factors
The potential for 5β-Hydroxy-tetrahydro canrenone to interact with other nuclear receptors, such as the androgen and glucocorticoid receptors, is unknown. Canrenone itself exhibits some anti-androgenic activity, suggesting a possible interaction with the androgen receptor. Whether the structural modifications in 5β-Hydroxy-tetrahydro canrenone would enhance or diminish such interactions remains to be determined through future research.
Modulation of Cellular Signaling Pathways (In Vitro and Preclinical Models)
There is no direct evidence from in vitro or preclinical models on how 5β-Hydroxy-tetrahydro canrenone modulates cellular signaling pathways. The downstream effects of its potential receptor interactions can only be extrapolated from the known actions of canrenone.
Effects on Intracellular Signaling Cascades
Should 5β-Hydroxy-tetrahydro canrenone act as an MR antagonist, it would be expected to interfere with aldosterone-mediated signaling cascades. This could involve the modulation of ion channels, such as the epithelial sodium channel (ENaC), and other downstream effectors involved in blood pressure regulation and electrolyte balance.
Its potential interaction with the progesterone receptor could lead to the modulation of signaling pathways involved in reproductive biology and cancer. The specific effects would depend on whether it acts as a PR agonist or antagonist.
Regulation of Gene Expression and Protein Synthesis
Nuclear receptors, upon ligand binding, act as transcription factors that regulate the expression of target genes. If 5β-Hydroxy-tetrahydro canrenone binds to the MR or PR, it could influence the transcription of a wide array of genes. For instance, as a potential MR antagonist, it might suppress the expression of aldosterone-responsive genes. The impact on protein synthesis would be a direct consequence of these changes in gene expression.
Enzyme Inhibition and Activation Profiles (Preclinical and In Vitro Contexts)
The enzyme inhibition and activation profile of 5β-Hydroxy-tetrahydro canrenone has not been characterized. However, the metabolism of the parent compound, canrenone, involves various enzymatic pathways. In vitro studies with rat liver preparations have shown that canrenone is metabolized through reduction and hydroxylation reactions. nih.gov It is conceivable that 5β-Hydroxy-tetrahydro canrenone itself could be a substrate for, or a modulator of, various metabolic enzymes, such as cytochrome P450s or hydroxysteroid dehydrogenases.
Competitive and Non-Competitive Inhibition Mechanisms
The primary mechanism of action for canrenone, the direct precursor to 5β-Hydroxy-tetrahydro Canrenone, is competitive antagonism of the mineralocorticoid receptor (MR). patsnap.com Canrenone competes with aldosterone for binding sites on the MR, particularly at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. patsnap.compfizermedical.com This competitive binding inhibits the receptor, preventing aldosterone from exerting its effects, which include sodium and water retention and potassium excretion. patsnap.com The result is an increase in the excretion of sodium and water, and the retention of potassium. pfizermedical.com
While canrenone is a potent MR antagonist, further metabolic modifications, such as hydroxylation, can significantly alter this activity. nih.gov Studies on other hydroxylated metabolites of canrenone have shown that these modifications can negate the compound's antagonist properties at the mineralocorticoid receptor. nih.gov For instance, the conversion of canrenone to 11β-OH-canrenone and 18-OH-canrenone by the enzymes CYP11B1 and CYP11B2 results in metabolites that no longer exhibit antagonistic effects. nih.gov This suggests that the specific position and stereochemistry of the hydroxyl group are critical for the molecule's inhibitory activity. The biological activity of 5β-Hydroxy-tetrahydro Canrenone regarding competitive inhibition at the MR has not been fully elucidated, but it is plausible that its activity is influenced by both the 5β-hydroxy group and the reduction of the A-ring.
In addition to its effects on the mineralocorticoid receptor, canrenone has been shown to be a competitive inhibitor of UGT2B7-catalyzed aldosterone glucuronidation. psu.edu This inhibition of aldosterone metabolism represents another facet of its biological activity.
There is no information available in the reviewed literature to suggest that 5β-Hydroxy-tetrahydro Canrenone or its precursor canrenone act via non-competitive inhibition mechanisms. The established mechanism for the parent compounds is competitive binding at receptor sites. patsnap.compfizermedical.com
Stereoselective Enzymatic Reactions
The formation of 5β-Hydroxy-tetrahydro Canrenone from canrenone involves stereoselective enzymatic reactions. The "tetrahydro" designation indicates the reduction of the A-ring of the steroid nucleus, a key metabolic pathway. In vitro studies using rat liver preparations have demonstrated that canrenone undergoes a 3-oxo-Δ4-reduction to yield 3α-hydroxy-5β-spirolactones. nih.gov This reaction is a critical step in the formation of the 5β-tetrahydro structure.
Advanced Analytical Methodologies for the Quantitative and Qualitative Characterization of 5β Hydroxy Tetrahydro Canrenone in Research
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to the analysis of 5β-Hydroxy-tetrahydro Canrenone (B1668266), enabling its separation from parent compounds and other metabolites.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of 5β-Hydroxy-tetrahydro Canrenone and related compounds due to its high sensitivity and selectivity. nih.govusp.br This method allows for the simultaneous determination of spironolactone (B1682167) and its metabolites in various biological matrices. nih.gov The chromatographic separation is typically achieved on a reversed-phase C18 column. nih.govusp.br
For detection, mass spectrometry operating with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used. nih.govusp.br In positive ionization mode, specific mass-to-charge ratios (m/z) are monitored. For instance, while not specific to 5β-Hydroxy-tetrahydro Canrenone, methods for the related compound canrenone often utilize selected ion monitoring (SIM) of ions such as m/z 341.25. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring the fragmentation of a precursor ion into specific product ions, which is crucial for distinguishing between isomers and eliminating interferences. researchgate.net The high numerical values for the slopes of calibration curves in LC-MS analyses indicate an adequate response of the method to varying concentrations. usp.br
Key LC-MS/MS Parameters for Related Compound Analysis:
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.govusp.br |
| Ionization Source | ESI or APCI | nih.govusp.br |
| Polarity | Positive Ionization Mode | usp.br |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | nih.gov |
| Commonly Monitored Ion (Canrenone) | m/z 341.25 | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroid metabolites like 5β-Hydroxy-tetrahydro Canrenone. nih.govnih.gov However, due to the low volatility and thermal lability of such compounds, a derivatization step is typically required to make them suitable for GC analysis. youtube.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. youtube.com Common derivatization strategies include methoximation to protect ketone and aldehyde groups, followed by silylation to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov
The derivatized analytes are then separated on a GC column and detected by a mass spectrometer. GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that can be used for compound identification by comparing them to spectral libraries. nih.gov The fragmentation patterns observed in the mass spectra provide valuable structural information. youtube.com While specific protocols for 5β-Hydroxy-tetrahydro Canrenone are not detailed in the provided results, the general approach for steroid analysis is well-established.
High-performance liquid chromatography with ultraviolet or diode array detection (HPLC-UV/DAD) is a widely used and robust method for the quantification of canrenone and its metabolites. nih.govnih.gov This technique offers good precision and accuracy for determining the concentrations of these compounds in various samples. nih.gov The separation is typically performed on a C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. nih.govnih.gov
Detection is achieved by monitoring the UV absorbance at a specific wavelength. For canrenone, the detection wavelength is often set around 280 nm. nih.govnih.gov A diode array detector (DAD) has the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment. oatext.com The method's validation includes assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov
Typical HPLC-UV/DAD Parameters for Canrenone Analysis:
| Parameter | Value/Description | Reference |
|---|---|---|
| Column | C18 (e.g., ZORBAX Eclipse XDB-C18) | nih.govnih.gov |
| Mobile Phase | Water and Methanol Gradient | nih.govnih.gov |
| Detection Wavelength | 280 nm | nih.govnih.gov |
| Column Temperature | 30°C | nih.govnih.gov |
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques are indispensable for the definitive structural elucidation of metabolites like 5β-Hydroxy-tetrahydro Canrenone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules, including metabolites of spironolactone. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the complete chemical structure. 1H NMR provides information about the number and environment of protons, while 13C NMR reveals the carbon skeleton of the molecule. rsc.orgresearchgate.net
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. ucdavis.edu An IR spectrum shows absorption bands at characteristic frequencies corresponding to the vibrations of specific chemical bonds. lumenlearning.com For 5β-Hydroxy-tetrahydro Canrenone, key functional groups would include the hydroxyl (O-H) group and the carbonyl (C=O) group of the lactone ring. lumenlearning.com
The O-H stretching vibration typically appears as a broad band in the region of 3300-2500 cm-1. lumenlearning.com The C=O stretching vibration of a lactone is expected in the range of 1760-1690 cm-1. lumenlearning.com The presence and position of these and other bands in the IR spectrum can confirm the presence of these functional groups within the molecule. ucdavis.edu
Characteristic IR Absorption Regions for Key Functional Groups:
| Functional Group | Characteristic Absorption Region (cm⁻¹) | Reference |
|---|---|---|
| Hydroxyl (O-H) Stretch | 3300–2500 (broad) | lumenlearning.com |
| Carbonyl (C=O) Stretch (Lactone) | 1760–1690 | lumenlearning.com |
| C-O Stretch | 1320-1210 | lumenlearning.com |
Immunoassays and Biosensors for Specific Detection in Research
Immunoassays and biosensors represent powerful tools for the specific detection of target molecules like 5β-Hydroxy-tetrahydro Canrenone, offering high sensitivity and throughput. While specific immunoassays developed exclusively for 5β-Hydroxy-tetrahydro Canrenone are not widely documented in current literature, the principles and challenges can be understood from assays developed for its parent compound, spironolactone, and its major metabolite, canrenone.
Immunoassays rely on the specific binding of an antibody to its antigen. For a small molecule like 5β-Hydroxy-tetrahydro Canrenone, a competitive immunoassay format is typically employed. In this setup, a labeled form of the analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Radioimmunoassays (RIA) are a classic example, known for their high sensitivity without the need for extensive preliminary extraction. amsterdamumc.nl
A significant challenge in the development of immunoassays for steroid metabolites is cross-reactivity. Due to the structural similarity among steroid molecules, an antibody raised against one compound may also bind to related compounds, leading to inaccurate measurements. For instance, studies on digoxin (B3395198) immunoassays have shown that spironolactone and canrenone can cross-react, causing erroneously elevated results. researchgate.net Similarly, certain immunoassays for androstenedione (B190577) and progesterone (B1679170) have demonstrated interference from spironolactone and its metabolites. zellx.dewindows.net This underscores the critical need for highly specific antibodies and thorough validation to ensure the reliability of any immunoassay intended for 5β-Hydroxy-tetrahydro Canrenone.
Biosensors offer an alternative and often more direct detection method. These analytical devices convert a biological recognition event into a measurable signal. Electrochemical biosensors, for example, can detect changes in current or potential resulting from the interaction of the target analyte with a biological recognition element, such as an enzyme or an antibody, immobilized on an electrode surface. nih.govscielo.br Fluorescent biosensors can provide real-time information about the concentration and activity of an analyte in complex biological matrices like serum or cell extracts. nih.gov While specific biosensors for 5β-Hydroxy-tetrahydro Canrenone have not been detailed, the development of enzyme-like synthetic biosensors and molecularly imprinted polymers for other steroids like cortisol demonstrates the potential for creating highly selective and sensitive biosensors for this metabolite in the future. researchgate.net
Sample Preparation Strategies for Biological Matrices in Research (e.g., Plasma, Tissue Extracts)
The accurate analysis of 5β-Hydroxy-tetrahydro Canrenone in biological matrices such as plasma and tissue extracts is critically dependent on the sample preparation strategy. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, such as proteins and lipids, and to concentrate it to a level suitable for detection by the analytical instrument. zellx.dewindows.net
For steroid analysis, sample pretreatment may involve several steps. In plasma or serum, dilution with a buffer is often necessary to reduce matrix effects and ensure that the analytes are freely available in the solution. thermofisher.com For tissue samples, homogenization with an appropriate solvent is required to release the analyte from the tissue matrix. windows.net Protein precipitation is a common step for plasma and serum samples, often achieved by adding a solvent like acetonitrile. nih.gov
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most established techniques for the cleanup and concentration of analytes from biological samples.
Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. For steroids, a common approach is to extract the analyte from an aqueous sample (e.g., plasma) into an organic solvent like diethyl ether or a mixture of methylene (B1212753) chloride and ethyl acetate. nih.govarborassays.com The choice of solvent is crucial and depends on the polarity of the analyte. For more polar metabolites, a more polar extraction solvent may be required. researchgate.net LLE can be optimized for maximum recovery, though it can be time-consuming and use significant volumes of organic solvents. arborassays.comuu.nl
A typical LLE protocol for steroid extraction from a liquid sample might involve the following steps:
Addition of an organic solvent (e.g., diethyl ether) to the sample at a 5:1 (v/v) ratio.
Vigorous mixing (vortexing) to facilitate the transfer of the analyte to the organic phase.
Separation of the organic layer, often after freezing the aqueous layer.
Drying of the collected organic phase and reconstitution in a suitable buffer for analysis. arborassays.com
Solid-Phase Extraction (SPE) utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a different solvent. SPE offers several advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation. thermofisher.com
The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For steroids, reversed-phase sorbents like C18 are commonly used. nih.gov The general steps in an SPE method are:
Conditioning: The sorbent is prepared with a solvent to activate it.
Loading: The pre-treated sample is passed through the sorbent.
Washing: A solvent is used to remove any weakly bound interfering compounds.
Elution: A different solvent is used to desorb the analyte from the sorbent. youtube.com
The development of an SPE method requires careful optimization of the wash and elution solvents to ensure maximum recovery of the analyte and efficient removal of interferences. thermofisher.com
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Advantages | Simple concept, can handle a wide range of sample volumes | High recovery, high concentration factor, low solvent use, easily automated |
| Disadvantages | Can be labor-intensive, may form emulsions, uses larger solvent volumes | Method development can be complex, potential for sorbent variability |
| Typical Solvents | Diethyl ether, ethyl acetate, methylene chloride | Methanol, acetonitrile, various buffers |
In recent years, there has been a significant trend towards the miniaturization and automation of sample preparation techniques to improve efficiency, reduce solvent consumption, and enhance sensitivity. researchgate.net
Microextraction techniques are scaled-down versions of traditional extraction methods. These include:
Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. The analytes adsorb to the fiber and are then thermally desorbed into the analytical instrument.
Dispersive Liquid-Liquid Microextraction (DLLME): A small volume of an extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. After centrifugation, the sedimented phase containing the concentrated analyte is collected. uu.nl
Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE where the sorbent is packed into a syringe. This technique can be connected online to chromatographic systems. nih.gov
These techniques are particularly well-suited for the analysis of trace levels of compounds in complex biological matrices. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling of 5β Hydroxy Tetrahydro Canrenone in Preclinical Models
Absorption and Distribution Kinetics in Animal Models
The absorption and distribution of 5β-Hydroxy-tetrahydro Canrenone (B1668266) are intrinsically linked to the administration of its precursor, spironolactone (B1682167), or canrenone. Following administration, canrenone is known to undergo extensive metabolism, leading to the formation of various derivatives, including hydroxylated and reduced forms like 5β-Hydroxy-tetrahydro Canrenone.
For instance, studies in dogs have shown that after intravenous administration of canrenone, it is the predominant component found in plasma. This suggests that while metabolites are formed, the parent compound has a significant systemic presence. The bioavailability of canrenone itself has been a subject of investigation, with some studies in healthy subjects indicating that different formulations of its precursor, potassium canrenoate (B1263433), can lead to significantly different plasma levels and peak times for canrenone. nih.gov This variability in the bioavailability of the precursor would consequently affect the formation and systemic exposure of its metabolites, including 5β-Hydroxy-tetrahydro Canrenone.
| Compound | Administration Route | Species | Key Findings |
| Canrenone | Intravenous | Dog | Predominant component in plasma. |
| Potassium Canrenoate | Oral | Human | Bioavailability of canrenone is formulation-dependent. nih.gov |
Specific tissue distribution and accumulation data for 5β-Hydroxy-tetrahydro Canrenone are not extensively documented. However, studies on the metabolism of canrenone provide insights into potential sites of accumulation. The liver is a primary site of metabolism for canrenone, where it is converted to various metabolites. This suggests that the liver would have a significant exposure to 5β-Hydroxy-tetrahydro Canrenone following its formation.
Research in rats has demonstrated that canrenone is metabolized in the liver to compounds such as 3α-hydroxy-5β-spirolactones. This metabolic pathway indicates that the machinery for producing 5β-reduced metabolites is present in the liver, and consequently, these metabolites would be found in this organ. The kidneys are also expected to be a key tissue for both the potential action and elimination of this metabolite, given the role of related compounds as aldosterone (B195564) antagonists.
Elimination Kinetics and Excretion Routes in Animal Models
The clearance of canrenone and its metabolites occurs through both renal and biliary pathways. Studies in bile duct-ligated rats have been instrumental in differentiating between these two excretion routes. Following the administration of spironolactone, canrenone is excreted in the urine. nih.gov Research has shown that in rats with ligated bile ducts, the cumulative amount of canrenone excreted in the urine can be measured, providing a picture of the renal clearance component. researchgate.net
The half-life of canrenone has been determined in various preclinical species. In dogs, following intravenous administration, the plasma levels of canrenone decline, and its half-life can be calculated. Similarly, studies in rats have provided data on the elimination half-life of canrenone from plasma.
It is important to recognize that the half-life reported is often that of the parent compound, canrenone, and not its individual metabolites. The half-lives of "total metabolites" have been reported in human studies, showing a longer half-life than canrenone itself, suggesting that metabolites like 5β-Hydroxy-tetrahydro Canrenone could have a prolonged presence in the body. nih.gov
| Parameter | Compound/Metabolite Group | Species | Harmonic Mean Half-Life (t1/2) |
| Distributive Half-Life (t1/2 α) | Canrenone | Human | 1.66 h nih.gov |
| Terminal Elimination Half-Life (t1/2 β) | Canrenone | Human | 22.6 h nih.gov |
| Distributive Half-Life (t1/2 α) | 'Total Metabolites' | Human | 2.48 h nih.gov |
| Terminal Elimination Half-Life (t1/2 β) | 'Total Metabolites' | Human | 28.8 h nih.gov |
Dose-Response Relationships in Non-Human Biological Systems
Establishing a direct dose-response relationship for 5β-Hydroxy-tetrahydro Canrenone is challenging due to the lack of studies using the isolated compound. The pharmacological activity is generally attributed to canrenone and its active metabolites as a collective.
Further research is required to isolate 5β-Hydroxy-tetrahydro Canrenone and characterize its specific dose-response relationship in relevant non-human biological systems to fully understand its pharmacological profile.
Quantitative Pharmacodynamic Modeling in Preclinical Assays
No publically available studies were identified that have conducted quantitative pharmacodynamic modeling of 5β-Hydroxy-tetrahydro canrenone in preclinical assays. Such studies would be essential to mathematically characterize the relationship between the concentration of the compound and its pharmacological effect, providing key insights into its potency and efficacy.
Target Engagement and Occupancy Studies
Specific target engagement and occupancy studies for 5β-Hydroxy-tetrahydro canrenone are not described in the available literature. These studies are crucial for confirming that a compound interacts with its intended biological target in a living organism and for determining the extent and duration of this interaction. While it can be hypothesized that 5β-Hydroxy-tetrahydro canrenone may interact with the mineralocorticoid receptor, experimental evidence to support this, including data on its binding affinity and receptor occupancy in preclinical models, is lacking.
Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies of 5β Hydroxy Tetrahydro Canrenone and Analogues
Academic Synthetic Routes for Research Standards and Analogues
The synthesis of 5β-Hydroxy-tetrahydro canrenone (B1668266) and its analogues for research purposes generally follows semisynthetic pathways starting from more readily available steroid precursors, as total synthesis is often commercially unviable for such complex molecules.
The most common and practical route to 5β-Hydroxy-tetrahydro canrenone involves the chemical modification of canrenone or related steroids. Canrenone itself can be synthesized from various starting materials, such as 4-androstenedione (4AD) google.com. The synthesis of canrenone often involves creating the 4,6-diene-3-one structure in the A-ring and constructing the spirolactone at C-17 google.comgoogle.com.
Once canrenone is obtained, the synthesis of 5β-Hydroxy-tetrahydro canrenone would proceed through two key transformations:
Reduction of the A/B ring system: The conjugated 4,6-diene-3-one system must be reduced to a saturated A/B ring system. This can be achieved through catalytic hydrogenation, which would also reduce the double bonds, leading to a tetrahydro derivative. The stereochemical outcome at the C-5 position (yielding the 5β configuration) is a critical step controlled by the choice of catalyst and reaction conditions.
Hydroxylation at the 5β-position: The introduction of the hydroxyl group at the C-5 position with the correct beta stereochemistry is a challenging but crucial step. This might be achieved through various methods, such as enzymatic hydroxylation or a multi-step chemical process involving epoxidation followed by reductive opening.
Analogues can be created by modifying canrenone prior to or after these steps. For example, hydroxylation at other positions, such as the C-6 and C-7 positions, has been described, starting with the epoxidation of canrenone followed by acid-catalyzed cleavage of the epoxide ring to yield diol derivatives nih.gov.
Table 1: Example of Semisynthetic Steps from Canrenone Precursors
| Starting Material | Reaction | Key Reagents/Conditions | Product |
|---|---|---|---|
| 4-Androstenedione | Ethynylation, Hydrogenation, Oxidation, Bromination/Debromination | 1. Alkali metal acetylide2. H₂, Pd/C3. Oxidation/Cyclization4. Brominating agent, then base | Canrenone google.com |
| Canrenone | Epoxidation | m-Chloroperbenzoic acid (m-CPBA) | 6α,7α-epoxycanrenone nih.gov |
Rational Design and Synthesis of 5β-Hydroxy-tetrahydro Canrenone Derivatives
The rational design of new derivatives is guided by the desire to modulate biological activity, selectivity, and pharmacokinetic properties. This involves considering the three-dimensional structure of the molecule and how modifications will impact its interaction with biological targets.
Stereochemistry is paramount in steroid chemistry as minor changes in the spatial arrangement of atoms can lead to significant differences in biological activity. The 5β configuration in 5β-Hydroxy-tetrahydro canrenone results in a cis-fusion of the A and B rings, creating a bent shape for the steroid nucleus. This is distinct from the flatter profile of 5α-steroids (trans-fused A/B rings). The orientation of the 5β-hydroxyl group and the conformation of the entire steroid backbone are critical for receptor binding and subsequent biological effects. The synthesis of specific isomers, such as different dihydroxycanrenone derivatives, has been a subject of detailed study, with techniques like proton-NMR used to confirm the precise stereochemical structures nih.gov.
Modifications to the core steroid structure and the C-17 spirolactone ring are key strategies in designing novel analogues.
Steroid Nucleus: Alterations can be made at various positions. For example, introducing substituents like methylene (B1212753) groups (e.g., the 6,7-methylene group in prorenone) has been shown to influence activity nih.gov. Other modifications might include adding or removing double bonds or introducing different functional groups (halogens, alkyl groups, etc.) at various positions on the A, B, C, or D rings researchgate.netresearchgate.net.
Lactone Ring: The γ-lactone ring is a critical feature for the activity of many steroidal antagonists. Modifications can include altering the ring size (e.g., to a δ-lactone), substituting atoms within the ring (e.g., replacing oxygen with sulfur or nitrogen), or opening the ring to form a hydroxy acid nih.govnih.gov. Studies on other classes of compounds have shown that the integrity of the hydroxy lactone moiety, including the carbonyl oxygen and the 20-hydroxy group (in camptothecins), is often crucial for biological activity nih.gov.
Elucidation of Structure-Activity Relationships for Biological Effects
SAR studies aim to correlate specific structural features of a molecule with its biological activity. For canrenone analogues, this often involves assessing their affinity for steroid receptors, such as the mineralocorticoid receptor.
C6/C7 Region: Compared to spironolactone (B1682167), canrenone (which lacks the 7α-thioacetyl group) has a different activity profile. Further unsaturation in the C6-C7 position was found to reduce both in vitro receptor affinity and in vivo activity in a series of steroidal aldosterone (B195564) antagonists nih.gov.
C7 Substitution: Replacing the 7α-thioacetyl group of spironolactone with a 6,7-β-methylene group (to form prorenone) was found to increase both receptor affinity and biological activity nih.gov. This highlights the sensitivity of the receptor to the steric and electronic nature of substituents in this region.
D-Ring Modifications: The C-17 spirolactone is generally considered essential for antagonist activity. Replacing this ring with other substituents, such as a 17α-hydroxypropyl group and a 17β-hydroxyl group, resulted in a significant loss of binding affinity for mineralocorticoid receptors nih.gov. Introduction of a methyl group on the D-ring also led to a significant drop in activity nih.gov.
The introduction of the 5β-hydroxy group and the saturation of the A-ring in 5β-Hydroxy-tetrahydro canrenone would significantly alter the molecule's shape and polarity compared to canrenone. These changes would be expected to modify its receptor binding affinity and specificity, forming a key area of investigation in SAR studies for this class of compounds.
Table 2: Structure-Activity Relationship of Selected Canrenone Analogues
| Compound | Key Structural Feature (Compared to Canrenone) | Effect on Mineralocorticoid Receptor Affinity/Activity |
|---|---|---|
| Spironolactone | 7α-thioacetyl group | Different activity profile; often considered a prodrug to canrenone in some contexts. |
| Prorenone | 6,7-β-methylene group (no 4,6-diene) | Increased receptor affinity and in vivo biological activity compared to spironolactone nih.gov. |
| C6/C7 Unsaturated Analogues | Additional double bonds in A/B rings | Reduced activity both in vitro and in vivo compared to spironolactone nih.gov. |
Impact of Stereochemistry on Receptor or Enzyme Interactions
The interaction of steroidal compounds with their protein targets is highly specific. The precise arrangement of functional groups in space, dictated by the stereochemistry at each chiral center, determines the potential for hydrogen bonding, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex.
In the context of mineralocorticoid receptors (MR), the primary target for Canrenone and its analogues, the shape of the ligand-binding pocket is adapted to accommodate the specific geometry of aldosterone, the natural ligand. The 5β configuration of 5β-Hydroxy-tetrahydro Canrenone would present a different topographical profile for interaction with the MR compared to analogues with a 5α configuration. This difference in shape can lead to variations in binding affinity and efficacy.
Furthermore, the hydroxyl group at the 5β position introduces a polar functional group that can act as a hydrogen bond donor or acceptor. Its specific spatial orientation is crucial for potential interactions with amino acid residues within the receptor's binding site. A change in stereochemistry at this position would alter the location of this hydroxyl group, potentially disrupting favorable interactions or introducing steric hindrance, thereby affecting the compound's activity.
Correlation of Structural Features with Specific Mechanistic Outcomes
The structural features of 5β-Hydroxy-tetrahydro Canrenone, including its steroidal backbone, the γ-lactone ring, and the 5β-hydroxyl group, all contribute to its potential mechanism of action. While specific mechanistic studies on this particular compound are scarce, correlations can be inferred from the broader class of steroidal mineralocorticoid receptor antagonists.
The γ-lactone ring at the 17th position is a hallmark of Canrenone and its derivatives and is known to be crucial for their antagonist activity at the mineralocorticoid receptor. This feature mimics the hemiacetal structure of aldosterone, allowing it to compete for binding to the MR.
The introduction of a hydroxyl group at the 5β position adds a new dimension to the molecule's potential interactions. This modification can influence the compound's pharmacokinetic properties, such as its solubility and metabolism, which in turn affects its bioavailability and duration of action.
From a mechanistic standpoint, the 5β-hydroxyl group could modulate the compound's interaction with the MR in several ways:
Altered Binding Affinity: The hydroxyl group could form additional hydrogen bonds with the receptor, potentially increasing binding affinity compared to the non-hydroxylated parent compound.
Modified Receptor Conformation: The binding of 5β-Hydroxy-tetrahydro Canrenone might induce a different conformational change in the MR compared to aldosterone or Canrenone. This altered conformation could affect the subsequent steps in the signal transduction pathway, leading to an antagonist effect.
Influence on Co-regulator Recruitment: The specific conformation of the ligand-receptor complex determines which co-regulator proteins (co-activators or co-repressors) are recruited. The structural features of 5β-Hydroxy-tetrahydro Canrenone could favor the recruitment of co-repressors, leading to the inhibition of gene transcription mediated by the MR.
Table of Structural Features and Potential Mechanistic Outcomes:
| Structural Feature | Potential Mechanistic Outcome |
| 5β-Steroid Backbone | Influences overall molecular shape and fit within the receptor binding pocket. |
| γ-Lactone Ring | Essential for competitive binding to the mineralocorticoid receptor. |
| 5β-Hydroxyl Group | May alter binding affinity through new hydrogen bonding opportunities and influence receptor conformational changes. |
Advanced Methodologies and Models in the Study of 5β Hydroxy Tetrahydro Canrenone
In Vitro Cellular and Tissue Culture Models
In vitro models provide controlled environments to study cellular and molecular mechanisms without the complexities of a whole organism.
Primary cells, isolated directly from tissues, and immortalized cell lines, which can proliferate indefinitely, are foundational tools for metabolic research. While primary cells offer high physiological relevance, immortalized cell lines provide consistency and scalability for high-throughput screening.
Immortalized Cell Lines: Various immortalized cell lines have been instrumental in studying the parent compounds of 5β-Hydroxy-tetrahydro Canrenone (B1668266), spironolactone (B1682167) and canrenone. For instance, human proximal tubular epithelial kidney cells (PTEC) and rat fibroblasts have been used to investigate the effects of mineralocorticoid receptor antagonists on renal fibrosis. mdpi.com Stably transfected Chinese Hamster Ovary (CHO) cells have been employed to study the interaction of canrenone with specific ion channels. ahajournals.org Furthermore, cancer cell lines, including human glioblastoma U87-MG and osteosarcoma U2OS cells, have been utilized to explore the effects of spironolactone on cell survival and DNA repair pathways. nih.govbrieflands.com These established models are suitable for investigating the specific effects and metabolic generation of 5β-Hydroxy-tetrahydro Canrenone.
Primary Cell Cultures: Though not explicitly detailed in the provided search results for this specific metabolite, primary hepatocytes are the gold standard for in vitro drug metabolism studies due to their comprehensive enzymatic machinery. The use of primary hepatocytes would be essential for accurately characterizing the enzymatic conversion of canrenone to 5β-Hydroxy-tetrahydro Canrenone.
Three-dimensional (3D) culture systems, including organoids, represent a significant advancement over traditional 2D cell cultures. They more accurately replicate the complex cell-cell and cell-matrix interactions of native tissues, offering a superior model for metabolic studies. nih.govnih.gov
Liver and Intestinal Organoids: The development of organoid-based models from mouse small intestinal and liver resident stem cells is a powerful platform for evaluating drug metabolism. nih.gov These models express key metabolic enzymes, such as cytochrome P450s (CYPs), and can be used to study the biotransformation of compounds like canrenone into its various metabolites, including 5β-Hydroxy-tetrahydro Canrenone. nih.govsci-hub.se
Patient-Derived Organoids (PDOs): PDOs, generated from a patient's own tissue, offer a personalized approach to medical research. In the context of spironolactone research, bladder cancer-derived organoids have been used to evaluate how the drug enhances sensitivity to chemotherapy. nih.gov This technology could be adapted to create patient-specific liver organoids to study individual variations in the metabolism of canrenone and the production of 5β-Hydroxy-tetrahydro Canrenone. The ability to create organoid biobanks provides a virtually unlimited supply of patient-derived tissue for such research. youtube.com
Genetically Engineered Animal Models and Knockout Studies (e.g., for specific metabolic enzymes)
Genetically engineered animal models are indispensable for in vivo validation of metabolic pathways and drug effects. nih.govtaconic.com These models allow researchers to study the role of specific genes and enzymes in a complex physiological system.
Humanized Transgenic Models: To overcome species differences in drug metabolism, humanized mouse models have been developed. These mice are engineered to express human drug-metabolizing enzymes, such as specific CYPs or UGTs (UDP-glucuronosyltransferases). nih.gov A humanized mouse model expressing the human enzymes responsible for canrenone metabolism would be an ideal tool to study the in vivo formation and pharmacokinetics of 5β-Hydroxy-tetrahydro Canrenone as it occurs in humans. nih.gov
Knockout (KO) Models: Knockout models, in which a specific gene has been inactivated, are critical for determining the function of a particular enzyme or receptor. taconic.comcyagen.com For example, in studies related to spironolactone's therapeutic effects, mice with a genetic knockout of the NLRP3 inflammasome component were used to demonstrate that spironolactone's protective effects in the liver were linked to inhibiting this specific inflammatory pathway. mdpi.com A similar approach could be used to create knockout models for the specific enzymes hypothesized to be involved in the formation of 5β-Hydroxy-tetrahydro Canrenone, thereby confirming their role in its metabolic pathway.
Computational Approaches and Molecular Modeling
In silico methods provide powerful predictive tools to guide and complement experimental research, saving time and resources.
These computational techniques are used to model the interaction between a small molecule (ligand) and its protein target at an atomic level.
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor or enzyme. For 5β-Hydroxy-tetrahydro Canrenone, docking studies could be performed to predict its binding affinity to the mineralocorticoid receptor or other potential targets, comparing it to canrenone and spironolactone. This approach is widely used to screen large libraries of compounds and prioritize them for further testing. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide insights into the stability and flexibility of the ligand-receptor complex over time. researchgate.net By simulating the movements of atoms, MD can validate the binding mode predicted by docking and reveal conformational changes in the protein upon ligand binding, offering a more precise understanding of the interaction between 5β-Hydroxy-tetrahydro Canrenone and its biological targets. nih.govresearchgate.net
QSAR models are mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com
Predictive Modeling: By building a QSAR model based on a series of related compounds (e.g., spironolactone and its known metabolites), it is possible to predict the biological activity of a less-studied metabolite like 5β-Hydroxy-tetrahydro Canrenone. researchgate.net These models use machine learning algorithms to identify key structural features or physicochemical properties that determine a compound's activity. mdpi.comresearchgate.net
Applicability Domain: A crucial aspect of QSAR is defining its applicability domain (AD), which ensures that predictions are reliable only for compounds structurally similar to those used to build the model. mdpi.com This approach can be used to rapidly screen virtual libraries of metabolites and prioritize them for experimental validation, accelerating the discovery process.
Research Findings Summary
| Methodology | Model/Technique | Application to 5β-Hydroxy-tetrahydro Canrenone Research | Key Findings/Insights | References |
| In Vitro Models | Immortalized Cell Lines (e.g., CHO, PTEC) | Studying the metabolic generation and cellular effects of the metabolite. | Parent compounds are actively studied in various cell lines to assess effects on ion channels, fibrosis, and cell survival. | mdpi.com, ahajournals.org |
| Organoid/3D Cultures | Modeling the formation of the metabolite in a physiologically relevant liver or intestinal microenvironment. | Organoids express key metabolic enzymes and can be derived from patient tissue for personalized metabolism studies. | nih.gov, nih.gov, youtube.com | |
| Animal Models | Humanized Transgenic Mice | In vivo study of human-specific metabolic pathways leading to the metabolite's formation. | Models expressing human CYP enzymes allow for accurate pharmacokinetic and metabolism studies relevant to humans. | nih.gov |
| Knockout (KO) Mice | Identifying the specific enzymes responsible for the metabolite's synthesis by observing its absence in KO animals. | Knockout models are crucial for validating the function of specific genes/enzymes in a complex biological system. | mdpi.com, taconic.com | |
| Computational Models | Molecular Docking & Dynamics | Predicting binding affinity to receptors (e.g., mineralocorticoid receptor) and stability of the complex. | These methods provide atomic-level insights into ligand-target interactions, guiding experimental work. | nih.gov, researchgate.net |
| QSAR Modeling | Predicting the potential biological activity of the metabolite based on its chemical structure compared to related compounds. | QSAR can rapidly screen and prioritize compounds for testing, accelerating research and development. | researchgate.net, mdpi.com |
Omics Technologies in Metabolite Research
The advent of "omics" technologies, including metabolomics, proteomics, and transcriptomics, has revolutionized the study of drug metabolites by enabling a holistic view of their interactions within a biological system. These advanced methodologies allow for the comprehensive identification and quantification of molecules, providing insights into metabolic pathways and the cellular responses to specific compounds. In the context of 5β-Hydroxy-tetrahydro Canrenone, a metabolite of the aldosterone (B195564) antagonist canrenone, these technologies offer a powerful lens through which to understand its formation and potential biological effects. While direct omics studies on 5β-Hydroxy-tetrahydro Canrenone are not extensively available, research on its parent compounds, spironolactone and canrenone, provides a foundational understanding.
Proteomics and Transcriptomics in Response to 5β-Hydroxy-tetrahydro Canrenone
Proteomics and transcriptomics provide a broader understanding of the cellular response to a compound by analyzing changes in protein and gene expression, respectively. While direct studies on 5β-Hydroxy-tetrahydro Canrenone are lacking, research on spironolactone offers significant insights into the potential pathways that could be modulated by its metabolites.
Detailed Research Findings
Proteomic analyses of patients treated with spironolactone have revealed significant alterations in proteins associated with several key biological processes. In individuals at risk for heart failure, spironolactone treatment led to a reduction in biomarkers of collagen metabolism (e.g., COL1A1, MMP-2) and inflammation (e.g., IL17A) jacc.org. Conversely, it increased biomarkers associated with the blockade of the mineralocorticoid receptor (e.g., renin) and anti-inflammatory responses jacc.org. Another proteomic study in heart failure patients identified changes in proteins involved in apelin signaling, stellate cell activation, and atherosclerosis signaling nih.gov. These findings suggest that spironolactone and its metabolites exert pleiotropic effects beyond simple mineralocorticoid receptor antagonism, potentially influencing fibrosis, inflammation, and vascular function jacc.org.
A transcriptomics study analyzing the effects of spironolactone on a human renal cell line identified hundreds of genes whose expression is altered by aldosterone nih.govaminer.org. Spironolactone was shown to effectively block the induction or repression of these genes by aldosterone. Notably, this included the modulation of pro-inflammatory markers such as IL6 and CXCL8 nih.govaminer.org. This indicates that the effects of spironolactone, and by extension its metabolites, are mediated through complex gene regulatory networks.
Table 2: Selected Proteins and Pathways Modulated by Spironolactone
| Protein/Pathway | Change with Spironolactone | Biological Process | Reference |
| COL1A1, MMP-2 | Decreased | Collagen Metabolism, Fibrosis | jacc.org |
| IL17A | Decreased | Inflammation | jacc.org |
| Renin | Increased | Mineralocorticoid Receptor Blockade | jacc.org |
| Apelin Signaling | Altered | Cardiovascular Function | nih.gov |
| Stellate Cell Activation | Altered | Fibrosis | nih.gov |
| Aldosterone-regulated genes (e.g., IL6, CXCL8) | Blocked induction/repression | Inflammation, Ion Transport | nih.govaminer.org |
This table summarizes findings from proteomic and transcriptomic studies of the parent compound, spironolactone, which may indicate potential downstream effects of its metabolites.
Future Directions and Emerging Research Avenues for 5β Hydroxy Tetrahydro Canrenone
Unexplored Metabolic Pathways and Identification of Novel Metabolites
The metabolic fate of canrenone (B1668266) is complex and not entirely elucidated, presenting a significant area for future investigation. Canrenone, a Δ4-3-ketosteroid, undergoes reduction to form various metabolites. A key pathway involves the enzyme Δ4-3-ketosteroid 5β-reductase (AKR1D1), which catalyzes the 5β-reduction of the A/B ring junction, a crucial step in forming "tetrahydro" derivatives. nih.gov Subsequent reduction of the 3-keto group yields hydroxylated forms, leading to compounds like 5β-Hydroxy-tetrahydro Canrenone. nih.gov
In vitro studies using rat liver preparations have confirmed that canrenone is metabolized through this 3-oxo-Δ4-reduction pathway to produce 3α-hydroxy-5β-spirolactones. nih.gov These studies also suggest the existence of further metabolic routes, including microsomal hydroxylation reactions that are dependent on oxygen and NADPH. nih.gov A significant, yet poorly understood, metabolic pathway appears to be independent of oxygen and NADPH, leading to compounds tentatively identified as trihydroxy-spirolactones. nih.gov
This opens a key research question: What is the subsequent metabolic fate of 5β-Hydroxy-tetrahydro Canrenone? It is plausible that this metabolite serves as a substrate for further hydroxylation or other phase I and phase II conjugation reactions, leading to yet unidentified novel metabolites. Given that spironolactone (B1682167) may produce at least 17 metabolites, a complete mapping of this pathway is essential. researchgate.net Future research should focus on incubating 5β-Hydroxy-tetrahydro Canrenone with liver microsomes and other enzyme systems to identify these downstream products and the specific enzymes responsible for their formation.
Deeper Mechanistic Characterization of Receptor-Independent Actions
The primary mechanism of spironolactone and canrenone is the competitive antagonism of the mineralocorticoid receptor (MR). patsnap.compatsnap.com However, growing evidence points to significant biological effects that are independent of this receptor interaction. These "non-genomic" actions are a critical frontier for research, and 5β-Hydroxy-tetrahydro Canrenone may play a role in them.
A prominent example of receptor-independent action is the ability of spironolactone's metabolite, canrenoic acid, to directly block human ether-a-go-go–related gene (HERG) potassium channels. ahajournals.org This interaction occurs at therapeutic concentrations and is voltage- and frequency-independent, suggesting a direct effect on the ion channel protein itself rather than a downstream consequence of receptor antagonism. ahajournals.org
Furthermore, in-vitro studies on cardiomyocytes have shown that spironolactone can induce proliferation and trigger non-genomic signaling pathways, including the increase of intracellular calcium (Ca2+) and cyclic GMP (cGMP), even in the absence of aldosterone (B195564). uni-luebeck.de These findings suggest that the drug and its metabolites can directly initiate cellular signaling cascades. As a structurally related metabolite, 5β-Hydroxy-tetrahydro Canrenone could potentially share these or possess unique receptor-independent activities. Future research should aim to screen this metabolite for effects on various ion channels, G-protein coupled receptors, and intracellular signaling pathways to build a more complete picture of its mechanism of action beyond the mineralocorticoid receptor.
Development of Novel Analytical Probes and Tracers for Research Applications
To investigate the specific pathways and actions of 5β-Hydroxy-tetrahydro Canrenone, the development of specialized analytical tools is paramount. The synthesis of labeled compounds is a cornerstone of such research. A historical example is the successful synthesis of canrenone and spironolactone labeled with radioactive isotopes like tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and sulfur-35 (B81441) (³⁵S). osti.gov
These tracers were instrumental in early pharmacokinetic and metabolism studies. For example, tritium-labeled canrenone was produced by the catalytic reduction of a 3-keto-1,4-diene precursor, while carbon-14 labeling was achieved by reacting a 17-ethynyl steroid with ¹⁴CO₂. osti.gov Following these established methods, a logical next step is the targeted synthesis of isotopically labeled 5β-Hydroxy-tetrahydro Canrenone. Such a tracer would be invaluable for:
Metabolic Fate Studies: Accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of this specific metabolite.
Receptor Binding Assays: Quantifying its binding affinity not only to the mineralocorticoid receptor but also to other potential targets identified in mechanistic studies.
Quantitative Analysis: Serving as a precise internal standard for mass spectrometry-based quantification in biological samples, which is crucial for pharmacokinetic modeling and biomarker studies. nih.gov
Additionally, the synthesis of non-radioactive derivatives or fluorescent probes based on the 5β-Hydroxy-tetrahydro Canrenone structure could facilitate high-throughput screening and cellular imaging studies to visualize its subcellular localization and interactions in real-time.
Role as a Biomarker in Specific Physiological or Experimental Conditions
The measurement of drug metabolites is increasingly recognized as a potential tool for personalizing medicine. The concentrations of spironolactone's active metabolites may serve as biomarkers for therapeutic efficacy or risk. For instance, in the ATHENA-HF trial, it was hypothesized that the lower-than-expected concentrations of the active metabolites canrenone and 7-α-thiomethylspironolactone (7α-TMS) might explain the lack of a significant pharmacological effect in patients with acute heart failure. nih.gov This suggests that monitoring metabolite levels could provide insight into treatment response.
Future research could explore whether the profile of downstream metabolites, including 5β-Hydroxy-tetrahydro Canrenone, offers a more nuanced picture. Specific avenues of investigation include:
Predicting Therapeutic Response: Investigating if baseline or on-treatment levels of 5β-Hydroxy-tetrahydro Canrenone correlate with clinical outcomes in conditions like heart failure or resistant hypertension. A substudy of the TOPCAT trial showed spironolactone reduced biomarkers of cardiac wall stress (BNP and NT-proBNP) in patients with heart failure with preserved ejection fraction. ahajournals.org Profiling the full range of metabolites in such patient cohorts could reveal which compounds are most closely linked to these beneficial effects.
Monitoring Anti-fibrotic Effects: Spironolactone is known to affect collagen metabolism. bmj.com The levels of 5β-Hydroxy-tetrahydro Canrenone could be evaluated as a specific biomarker for the drug's anti-fibrotic activity in the heart, kidneys, or vasculature.
The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a prerequisite for these clinical and experimental biomarker studies.
Integration with Systems Biology Approaches to Understand Comprehensive Biological Impact
To grasp the full biological impact of 5β-Hydroxy-tetrahydro Canrenone, research must move beyond single-pathway analysis and embrace a systems-level perspective. Systems biology integrates multiple layers of biological information ("omics") to create comprehensive models of drug action. nih.govdbkgroup.org
Pharmacometabolomics, a key component of systems biology, uses technologies like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy to capture a global snapshot of the metabolites present in a biological system. nih.govuni-wuerzburg.de This approach has been applied to study the responses to various antihypertensive drugs, aiming to identify metabolic signatures that predict efficacy. nih.govplos.org
A proteomics study of the HOMAGE trial revealed that spironolactone has a wide-ranging, or pleiotropic, mode of action, affecting biomarkers associated with fibrosis, inflammation, vascular function, and metabolism. youtube.com This highlights that the drug's effects are not limited to MR blockade but extend to a complex network of biological processes.
Future research should integrate 5β-Hydroxy-tetrahydro Canrenone into this systems-level framework. This involves:
Metabolomic Profiling: Including 5β-Hydroxy-tetrahydro Canrenone in targeted and untargeted metabolomics studies of patients treated with spironolactone to understand how its levels change in relation to other metabolites and clinical outcomes.
Network Pharmacology: Building computational models that map the known and predicted interactions of spironolactone and all its major metabolites, including 5β-Hydroxy-tetrahydro Canrenone, with various proteins and pathways. researchgate.net
By placing 5β-Hydroxy-tetrahydro Canrenone within this broader biological context, researchers can better understand its specific contribution to the therapeutic and potentially adverse effects of its parent drug.
Conclusion
Summary of Key Academic Contributions and Discoveries Pertaining to 5β-Hydroxy-tetrahydro Canrenone (B1668266)
The study of 5β-Hydroxy-tetrahydro Canrenone has been integral to understanding the complex metabolic pathways of spironolactone (B1682167) and its related compounds. A pivotal contribution of research into this compound has been the elucidation that the pharmacological activity of spironolactone is not solely attributable to its primary metabolite, canrenone. Investigations have revealed that other metabolites, including 5β-Hydroxy-tetrahydro Canrenone, likely play a significant role. nih.gov This discovery challenged earlier assumptions and prompted a more nuanced exploration of how spironolactone and its derivatives function.
Furthermore, research has highlighted the differences in metabolite profiles between spironolactone and potassium canrenoate (B1263433). Studies have shown that at equivalent dosages, potassium canrenoate results in significantly lower plasma concentrations of canrenone compared to spironolactone, with the peak levels also being reached later. nih.gov This finding underscores the importance of considering the full spectrum of metabolites, such as 5β-Hydroxy-tetrahydro Canrenone, when evaluating the bioequivalence and therapeutic effects of these drugs. The inconsistencies observed in the pharmacological responses to spironolactone and potassium canrenoate further support the hypothesis that metabolites other than canrenone are active. nih.gov
Outlook on the Enduring Significance of 5β-Hydroxy-tetrahydro Canrenone in Steroid Biochemistry and Metabolite Research
The enduring significance of 5β-Hydroxy-tetrahydro Canrenone in the fields of steroid biochemistry and metabolite research is multifaceted. It serves as a crucial marker in the metabolic fingerprinting of spironolactone administration, aiding in pharmacokinetic and pharmacodynamic studies. The continued investigation of this and other metabolites is essential for a comprehensive understanding of the full pharmacological profile of spironolactone.
Future research will likely focus on isolating and characterizing the specific activities of individual metabolites like 5β-Hydroxy-tetrahydro Canrenone. This could lead to the development of new therapeutic agents with more targeted actions and potentially fewer side effects. The study of such metabolites also contributes to a broader understanding of steroid metabolism and the intricate enzymatic processes involved in their transformation within the body. As analytical techniques become more sophisticated, the ability to detect and quantify minor metabolites will improve, further cementing the importance of compounds like 5β-Hydroxy-tetrahydro Canrenone in advancing our knowledge of drug metabolism and steroid biochemistry.
Q & A
Q. What microbial species are effective for the hydroxylation of canrenone derivatives, and what experimental parameters optimize their activity?
Aspergillus spp. and Rhizopus spp. (e.g., Rhizopus sp. SIPI-0602) are commonly used for 11α-hydroxylation of canrenone, a key step in synthesizing eplerenone. Optimal parameters include:
- Dissolved Oxygen (DO) : High DO levels in early stages promote cytochrome P450 activity, critical for hydroxylation .
- Substrate Concentration : Conversion ratios exceed 90% at ≤6 g/L substrate, but higher concentrations reduce late-stage utilization due to decreased fungal activity .
- Fermentation Time : Bioconversion efficiency peaks within 12–36 hours, with activity declining afterward due to metabolic exhaustion .
Q. What synthetic routes are available for canrenone, and how do yields compare between methods?
Canrenone is synthesized via:
- Epoxidation and Cyclocondensation : Starting from dehydroepiandrosterone acetate, total yields reach 69.8% using sulfur ylide epoxidation and regioselective dehydrogenation .
- Oxirane Formation and Decarboxylation : Improved methods achieve 57.9% yield with safer reagents and scalable protocols . Key factors include avoiding expensive catalysts and optimizing reaction steps to minimize byproducts .
Q. What analytical methods are used to quantify canrenone and metabolites in bioconversion studies?
- HPLC : Agilent 1260 systems with C18 columns (methanol:water mobile phase, 0.8 mL/min flow rate) detect canrenone at 280 nm. Ethyl acetate extraction and 0.22 μm filtration are standard for sample preparation .
- Spectroscopy : UV, IR, and NMR validate structural changes during hydroxylation .
Advanced Research Questions
Q. How does bioreactor impeller geometry influence canrenone bioconversion efficiency?
Impeller design affects hydrodynamic conditions:
- Shear Stress : High shear rates damage fungal hyphae, reducing metabolic activity in later stages .
- Oxygen Transfer : Radial-flow impellers (e.g., Rushton) enhance DO levels early but may cause excessive shear. Axial-flow impellers balance DO and hyphal integrity .
- Mixing Efficiency : Optimal fluid velocity ensures uniform substrate distribution without cell clumping .
Q. How do substrate solubility and concentration kinetics impact hydroxylation yield?
- Solubility Limits : Canrenone’s aqueous solubility decreases during bioconversion, creating a rate-limiting step. Surfactants or co-solvents (e.g., cyclodextrins) can improve bioavailability .
- Kinetic Modeling : Substrate utilization follows a biphasic pattern: rapid consumption in 0–12 hours (high activity) followed by a plateau due to enzyme saturation or toxicity .
Q. What statistical models are appropriate for pharmacokinetic analysis of canrenone metabolites?
- Nonlinear Mixed-Effects Modeling (NONMEM) : Used for population PK studies to account for inter-subject variability in clearance and volume of distribution .
- ANOVA and t-tests : Compare dose-dependent effects (e.g., 50 mg vs. 100 mg canrenone) on clinical endpoints like blood pressure or ejection fraction .
Q. How do contradictions in experimental data on canrenone’s pressor reactivity inform future studies?
Q. Key Data Points
- Bioconversion Yield : >90% at 6 g/L substrate with Rhizopus sp. SIPI-0602 .
- Pharmacokinetics : Canrenone’s terminal half-life is 16.5 hours, with 42–56% renal excretion of metabolites .
- Statistical Thresholds : P < 0.05 for significance in clinical trials; dAUC (difference in area under the curve) quantifies pressor reactivity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
